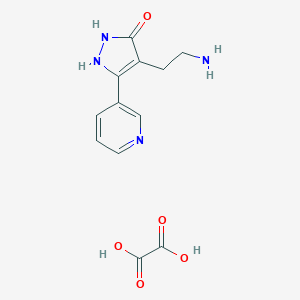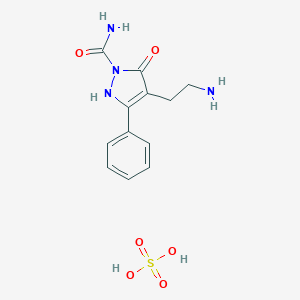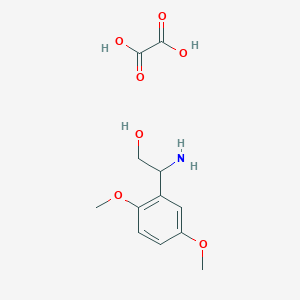
2-Amino-2-(2,5-dimethoxyphenyl)ethanol oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-Amino-2-(2,5-dimethoxyphenyl)ethanol oxalate" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their chemical behavior, which can be useful in understanding the properties and reactions of similar compounds. For instance, aminooxyacetate, a compound mentioned in the first paper, is known to inhibit ethanol oxidation by blocking transamination reactions, which are crucial for the transport of reducing equivalents from the cytosol to the mitosol . The second paper discusses bis(amino alcohol)oxalamide gelators, which are relevant due to the amino alcohol component that is also present in "2-Amino-2-(2,5-dimethoxyphenyl)ethanol oxalate" . The third paper describes complexes of oxorhenium(V) with aromatic 2-amino-alcohols, which are structurally related to the compound of interest .
Synthesis Analysis
The synthesis of related compounds involves the formation of complexes with specific ligands. For example, the synthesis of monooxo complexes of rhenium(V) with 2-aminophenol derivatives is achieved by reacting with (n-Bu4N) [ReOCl4] in ethanol . This suggests that the synthesis of "2-Amino-2-(2,5-dimethoxyphenyl)ethanol oxalate" could also involve complexation reactions with appropriate metal ions and ligands under controlled conditions.
Molecular Structure Analysis
The molecular structure of related compounds, such as the oxorhenium(V) complexes, is determined using crystallography. The structure of [ReOCl2(Hmap)(PPh3)] was solved by the Patterson method and refined by full-matrix least-squares techniques, revealing a bidentate coordination through a neutral amino nitrogen and an anionic alcoholate oxygen atom . This information can be extrapolated to predict the coordination behavior of "2-Amino-2-(2,5-dimethoxyphenyl)ethanol oxalate" in potential complexes.
Chemical Reactions Analysis
The first paper provides an analysis of the chemical reactions involving aminooxyacetate, which is metabolized to glycolate and glyoxylate. These metabolites participate in a shuttle mechanism for the transport of reducing equivalents and stimulate ethanol oxidation . Although "2-Amino-2-(2,5-dimethoxyphenyl)ethanol oxalate" is not the same compound, understanding the reactivity of structurally similar compounds can provide insights into its potential chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(amino alcohol)oxalamide gelators are influenced by strong and directional intermolecular hydrogen bonding and the presence of chiral centers. These gelators can form gels with both apolar and highly polar solvent systems, and their gelation properties are affected by the stereochemistry of the gelator . This suggests that "2-Amino-2-(2,5-dimethoxyphenyl)ethanol oxalate" may also exhibit specific solubility and gelation properties based on its molecular structure and stereochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Processes : Research has shown various synthesis processes involving compounds related to 2-Amino-2-(2,5-dimethoxyphenyl)ethanol oxalate. For instance, Tayade and Waghmare (2016) explored the isomerization of a series of compounds to create substances with specific properties and structures, which were then justified through chemical tests and spectral characterizations (Tayade & Waghmare, 2016).
Catalytic and Enzymatic Reactions
- Catalytic Systems for Ethanol Electrooxidation : Franco et al. (2020) combined an organic oxidation catalyst and a recombinant enzyme to catalyze complete ethanol electrooxidation, suggesting applications in biosensors, environmental monitoring, and biofuel cells (Franco et al., 2020).
Metabolic Pathways and Biological Effects
- Metabolism Studies : Studies on metabolism pathways, such as those by Carmo et al. (2005) and Kanamori et al. (2002), provide insights into the metabolic transformation of related compounds, crucial for understanding their biological effects and potential applications in medicine and toxicology (Carmo et al., 2005); (Kanamori et al., 2002).
Kinetic Studies in Chemical Reactions
- Oxidation Kinetics : Nie et al. (2014) investigated the kinetics of oxidation of lignin model compounds, which helps in understanding the reaction mechanisms and potential applications in environmental pollution management (Nie et al., 2014).
Biocatalysis for Therapeutic Applications
- Biocatalytic Synthesis : Erdmann et al. (2019) developed a biocatalytic method for producing methoxamine, a potential candidate for treating various conditions, suggesting the relevance of related compounds in therapeutic applications (Erdmann et al., 2019).
Ethanol Synthesis via Chemical Processes
- Ethanol Synthesis from Syngas : Shang et al. (2019) designed an integrated catalyst for the synthesis of ethanol via dimethyl oxalate hydrogenation, demonstrating an efficient and sustainable approach for ethanol production (Shang et al., 2019).
Propiedades
IUPAC Name |
2-amino-2-(2,5-dimethoxyphenyl)ethanol;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.C2H2O4/c1-13-7-3-4-10(14-2)8(5-7)9(11)6-12;3-1(4)2(5)6/h3-5,9,12H,6,11H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRUXKCMEASJPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CO)N.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(2,5-dimethoxyphenyl)ethanol oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


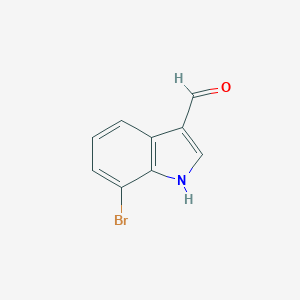
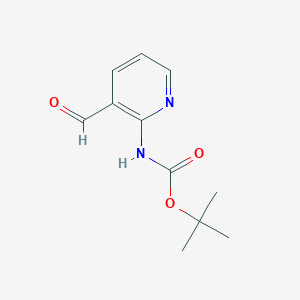
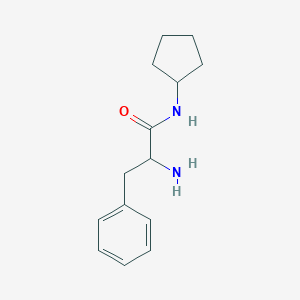
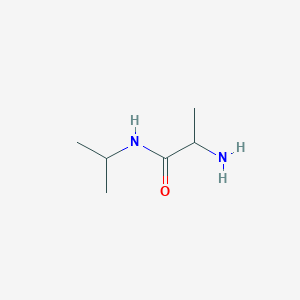

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B111259.png)





